molecular formula C20H12I2O4 B14364259 3,3-Bis(4-hydroxy-3-iodophenyl)-2-benzofuran-1(3H)-one CAS No. 90278-68-5

3,3-Bis(4-hydroxy-3-iodophenyl)-2-benzofuran-1(3H)-one

Cat. No.: B14364259
CAS No.: 90278-68-5
M. Wt: 570.1 g/mol
InChI Key: FNJPGDGLXYFYFI-UHFFFAOYSA-N
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Description

3,3-Bis(4-hydroxy-3-iodophenyl)-2-benzofuran-1(3H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound contains two iodine atoms and hydroxyl groups attached to a benzofuran core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-hydroxy-3-iodophenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the iodination of a benzofuran derivative followed by hydroxylation. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the introduction of iodine atoms into the benzofuran ring. The hydroxylation step may involve the use of oxidizing agents under controlled conditions to ensure the selective formation of hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-hydroxy-3-iodophenyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace iodine atoms.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Deiodinated benzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

3,3-Bis(4-hydroxy-3-iodophenyl)-2-benzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-hydroxy-3-iodophenyl)-2-benzofuran-1(3H)-one involves its interaction with molecular targets through its hydroxyl and iodine groups. These functional groups can form hydrogen bonds and halogen bonds with biological molecules, affecting their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one: Lacks iodine atoms, making it less reactive in halogen-related reactions.

    3,3-Bis(4-iodophenyl)-2-benzofuran-1(3H)-one: Lacks hydroxyl groups, reducing its ability to form hydrogen bonds.

Uniqueness

3,3-Bis(4-hydroxy-3-iodophenyl)-2-benzofuran-1(3H)-one is unique due to the presence of both hydroxyl and iodine groups, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,3-bis(4-hydroxy-3-iodophenyl)-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12I2O4/c21-15-9-11(5-7-17(15)23)20(12-6-8-18(24)16(22)10-12)14-4-2-1-3-13(14)19(25)26-20/h1-10,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJPGDGLXYFYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)I)C4=CC(=C(C=C4)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12I2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00848126
Record name 3,3-Bis(4-hydroxy-3-iodophenyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00848126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90278-68-5
Record name 3,3-Bis(4-hydroxy-3-iodophenyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00848126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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